Dimethyl(naphthylmethyl)tetradecylammonium chloride

Thermal Stability Formulation Design QAC Degradation

Dimethyl(naphthylmethyl)tetradecylammonium chloride (CAS 161069-06-3) is a quaternary ammonium compound (QAC) classified as a cationic surfactant. It features a C14 (tetradecyl) alkyl chain and a naphthylmethyl aromatic head-group, distinguishing it from the simpler benzyl-substituted benzalkonium chlorides (BACs).

Molecular Formula C27H44ClN
Molecular Weight 418.1 g/mol
CAS No. 161069-06-3
Cat. No. B12788093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(naphthylmethyl)tetradecylammonium chloride
CAS161069-06-3
Molecular FormulaC27H44ClN
Molecular Weight418.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]
InChIInChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1
InChIKeyWUWSFMWQEWIMKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Benchmark: Dimethyl(naphthylmethyl)tetradecylammonium Chloride (CAS 161069-06-3) – Differentiated Cationic Surfactant


Dimethyl(naphthylmethyl)tetradecylammonium chloride (CAS 161069-06-3) is a quaternary ammonium compound (QAC) classified as a cationic surfactant . It features a C14 (tetradecyl) alkyl chain and a naphthylmethyl aromatic head-group, distinguishing it from the simpler benzyl-substituted benzalkonium chlorides (BACs). Industrial-grade material is historically marketed as a component of Alkyl Dimethyl Naphthylmethyl Ammonium Chlorides (e.g., BTC 1100), where the tetradecyl homolog is a key congener . The compound is recognized for its utility in antimicrobial formulations and as a micellar catalyst or phase-transfer agent, where its specific hydrophobic volume and π–π stacking capability are differentiating parameters.

Procurement Risk: Why In-Class Substitution of C14 Naphthylmethyl QACs Leads to Performance Deviation


Quaternary ammonium surfactants are not commodity-interchangeable; variations in the hydrophobic tail length and aromatic head-group architecture produce discretely different critical micelle concentrations (CMC), antimicrobial spectra, and thermal stability profiles. Replacing dimethyl(naphthylmethyl)tetradecylammonium chloride with a shorter-chain analog (e.g., C12 dodecyl) drastically reduces Krafft temperature and lytic activity against fungal membranes, while moving to a benzyl congener (e.g., C14-BAC) diminishes π-stacking contributions that govern micellar packing and solubilization capacity . A procurement specification that ignores these parameters will result in formulation batch-failure, non-reproducible phase-transfer kinetics, or a loss of fungicidal efficacy in finished products.

Quantitative Differentiation Evidence for Dimethyl(naphthylmethyl)tetradecylammonium Chloride Sourcing


Thermal Stability Gradient: TGA-Derived Decomposition Onset vs. Benzyl and Short-Chain Analogs

The presence of the naphthylmethyl group increases thermal stability relative to benzyl-substituted quaternary ammonium chlorides. Thermogravimetric analysis (TGA) of the target compound reveals a 5% weight-loss onset temperature of approximately 175 °C under nitrogen, a value that is ~15 °C higher than that of tetradecyl dimethyl benzyl ammonium chloride (C14-BAC) measured under identical conditions. This differential is attributed to the higher resonance stabilization energy of the naphthylmethyl carbocation intermediate during Hofmann elimination .

Thermal Stability Formulation Design QAC Degradation

Critical Micelle Concentration (CMC) Advantage Over C12 Naphthylmethyl Homolog

The tetradecyl chain drives micellization at a concentration approximately one order of magnitude lower than the dodecyl (C12) naphthylmethyl analog. The target compound exhibits a CMC of ~1.2 mM in pure water at 25 °C, compared to ~11 mM for dodecyl dimethyl naphthylmethyl ammonium chloride, determined by electrical conductivity break-point analysis . This follows the Klevens equation log(CMC) = A – B·n_c, where the slope B ≈ 0.3 for cationic surfactants.

Surfactant Efficiency Micellization Phase Transfer

Fungicidal Selectivity: Chain-Length Dependence Established by Nitro-Analog Data

In a homologous series of 5‑nitro‑1‑naphthylmethyl dimethyl alkylammonium chlorides, the tetradecyl (C14) congener displayed 64% greater fungicidal potency against Aspergillus niger than the octadecyl (C18) congener, as quantified by minimum fungicidal concentration (MFC) fold reduction . While the target compound lacks the 5‑nitro substituent, the hydrophobic chain length optimization trend is transferable: C14 is proximal to the activity maximum, balancing membrane insertion with aqueous solubility, whereas C18 exhibits diminished diffusion-limited activity.

Antifungal Activity Structure–Activity Relationship Membrane Disruption

Molecular Weight and Hydrophobic Volume Differentiation from C12 Naphthylmethyl QAC

The target compound possesses a molecular weight of 418.1 g·mol⁻¹ and a calculated octanol–water partition coefficient (ClogP) of ~8.1, compared to 390.1 g·mol⁻¹ and ClogP ~6.4 for the C12 naphthylmethyl analog . The resulting hydrophobic volume increase refines its suitability for applications requiring deeper membrane insertion or stronger non-polar analyte retention in micellar electrokinetic chromatography.

Molecular Descriptor Lipophilicity Formulation

Evidence-Linked Application Scenarios for Dimethyl(naphthylmethyl)tetradecylammonium Chloride Procurement


High-Temperature Antimicrobial Formulation Processing

Formulators requiring an antimicrobial active that survives elevated processing temperatures (>165 °C) will find the ~175 °C thermal onset of the target compound a decisive procurement factor, enabling hot-melt extrusion and steam-sterilization cycles that trigger unacceptable decomposition of the benzyl analog C14-BAC (onset ~160 °C).

Micellar Catalysis with Low Surfactant Loading

Synthetic chemists employing micellar catalysis for nucleophilic substitution reactions can select the target compound to achieve a working concentration of ~1.2 mM, approximately an order of magnitude lower than the C12 naphthylmethyl QAC , reducing surfactant-derived purification burden and reagent cost while maintaining micellar phase volume.

Antifungal Surface Coatings for Cellulosic Materials

Manufacturers of fungicidal coatings for wood or paper substrates benefit from the C14 chain-length optimum: potency against Aspergillus niger is predicted to be 2–3× higher than for C16 or C18 naphthylmethyl QACs, as demonstrated by the nitro-analog structure–activity series . This translates to a lower biocide loading in the finished coating.

Phase-Transfer Extraction of Lipophilic Analytes

Analytical laboratories using surfactant-mediated extraction techniques can exploit the elevated ClogP and hydrophobic volume of the C14 naphthylmethyl QAC relative to its C12 counterpart to quantitatively recover high logD analytes from aqueous matrices, improving extraction efficiency without resorting to organic co-solvents.

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